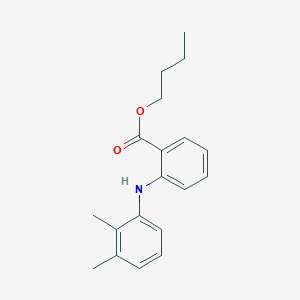
Butyl 2-(2,3-dimethylanilino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 2-(2,3-dimethylanilino)benzoate is an organic compound with the molecular formula C19H23NO2 It is a benzoate ester derivative, characterized by the presence of a butyl group and a 2,3-dimethylanilino group attached to the benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 2-(2,3-dimethylanilino)benzoate typically involves the esterification of 2-(2,3-dimethylanilino)benzoic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction. The product is then purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Butyl 2-(2,3-dimethylanilino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the anilino group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted benzoate derivatives.
Scientific Research Applications
Butyl 2-(2,3-dimethylanilino)benzoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological assays.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of butyl 2-(2,3-dimethylanilino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Butyl 2-(2,3-dimethylanilino)benzoate can be compared with other similar compounds, such as:
Methyl 2-(2,3-dimethylanilino)benzoate: Similar structure but with a methyl group instead of a butyl group.
Ethyl 2-(2,3-dimethylanilino)benzoate: Contains an ethyl group instead of a butyl group.
Propyl 2-(2,3-dimethylanilino)benzoate: Features a propyl group in place of the butyl group.
Properties
CAS No. |
82859-84-5 |
|---|---|
Molecular Formula |
C19H23NO2 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
butyl 2-(2,3-dimethylanilino)benzoate |
InChI |
InChI=1S/C19H23NO2/c1-4-5-13-22-19(21)16-10-6-7-11-18(16)20-17-12-8-9-14(2)15(17)3/h6-12,20H,4-5,13H2,1-3H3 |
InChI Key |
LFPLREBVHWFLCP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=CC=C1NC2=CC=CC(=C2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















